molecular formula C15H10F2N2 B11860011 5,7-Difluoro-2-phenylquinolin-4-amine CAS No. 1189107-01-4

5,7-Difluoro-2-phenylquinolin-4-amine

Cat. No.: B11860011
CAS No.: 1189107-01-4
M. Wt: 256.25 g/mol
InChI Key: ABPVVUGBADGLIN-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 5,7-Difluoro-2-phenylquinolin-4-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common synthetic route includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in basic media in the presence of sodium borohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,7-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.

Scientific Research Applications

5,7-Difluoro-2-phenylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex, which results in bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other treatments.

Comparison with Similar Compounds

5,7-Difluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinolines such as:

Properties

CAS No.

1189107-01-4

Molecular Formula

C15H10F2N2

Molecular Weight

256.25 g/mol

IUPAC Name

5,7-difluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H10F2N2/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H,(H2,18,19)

InChI Key

ABPVVUGBADGLIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)N)C(=CC(=C3)F)F

Origin of Product

United States

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